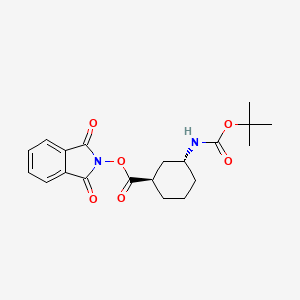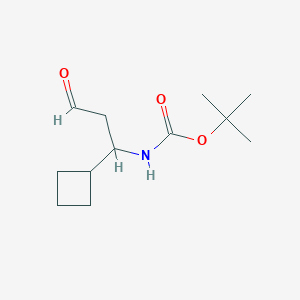
Tert-butyl4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a diethoxyphosphoryl group attached to a piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of tert-butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 4-amino-1-piperidinecarboxylate with diethyl phosphorochloridate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
tert-Butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Wirkmechanismus
The mechanism of action of tert-butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the diethoxyphosphoryl group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-amino-1-piperidinecarboxylate: This compound lacks the diethoxyphosphoryl group and has different reactivity and applications.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a phenyl group instead of the diethoxyphosphoryl group, leading to different chemical properties and uses.
tert-Butyl 4-amino-4-((tributylstannyl)methoxy)methyl)piperidine-1-carboxylate: This compound contains a tributylstannyl group, which imparts unique reactivity in organotin chemistry.
These comparisons highlight the unique structural features and reactivity of tert-butyl 4-amino-4-(diethoxyphosphoryl)piperidine-1-carboxylate, making it a valuable compound in various scientific research applications.
Eigenschaften
Molekularformel |
C14H29N2O5P |
|---|---|
Molekulargewicht |
336.36 g/mol |
IUPAC-Name |
tert-butyl 4-amino-4-diethoxyphosphorylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H29N2O5P/c1-6-19-22(18,20-7-2)14(15)8-10-16(11-9-14)12(17)21-13(3,4)5/h6-11,15H2,1-5H3 |
InChI-Schlüssel |
YRSLWMXWAYUIPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1(CCN(CC1)C(=O)OC(C)(C)C)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl({[(2R)-oxetan-2-yl]methyl})amine](/img/structure/B13578455.png)

amine](/img/structure/B13578477.png)





![2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid](/img/structure/B13578521.png)
